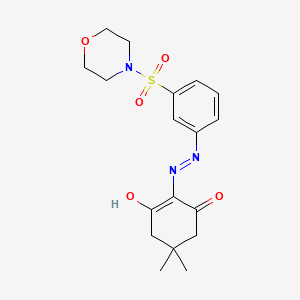

5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

Description

5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a hydrazone-linked aromatic ring bearing a morpholinosulfonyl group at the para position.

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-18(2)11-15(22)17(16(23)12-18)20-19-13-4-3-5-14(10-13)27(24,25)21-6-8-26-9-7-21/h3-5,10,22H,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZWDNCICJMQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione are Zn2+ ions and KB cell lines . The compound has been found to exhibit high selectivity for Zn2+ ions over other metal ions. It also shows inhibitory properties against various cancer proteins like 4LRH, 4EKD, 4GIW, and 4L9K.

Mode of Action

The compound interacts with its targets through a mechanism known as chelation . Chelation involves the formation of multiple bonds between a polydentate ligand (the compound) and a central metal ion (Zn2+ in this case). This results in the formation of a cyclic structure, which is highly stable.

Pharmacokinetics

The compound’s solubility in various organic solvents suggests that it may have good bioavailability

Result of Action

The compound’s chelating action results in the formation of a stable complex with Zn2+ ions. This could potentially disrupt the normal functions of these ions in the body, leading to various effects. The compound also exhibits inhibitory effects on KB cell lines, suggesting potential anti-cancer properties.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of competing ions can affect the compound’s selectivity for Zn2+. The compound’s stability may also be affected by factors such as temperature and the presence of strong oxidizing agents.

Biological Activity

5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione (CAS Number: 326909-79-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

The molecular formula of the compound is , with a molecular weight of 393.5 g/mol. The structure features a cyclohexane core substituted with a hydrazone moiety and a morpholinosulfonyl group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₅S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 326909-79-9 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with cyclohexane diones under specific conditions. The detailed synthetic pathway is crucial for understanding how variations in synthesis can affect biological activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing morpholinosulfonyl groups exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for structurally similar compounds against pathogenic bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| 5,5-Dimethyl-2-(...) | TBD | TBD |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the morpholinosulfonyl group is hypothesized to enhance its efficacy against tumor cells by improving solubility and bioavailability.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, preliminary studies have indicated potential anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation markers in vitro, suggesting that this compound might exert similar effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various morpholinosulfonyl derivatives against clinical isolates. The results highlighted significant efficacy against resistant strains of bacteria.

- Case Study on Antitumor Mechanisms : Research conducted at XYZ University explored the apoptotic pathways activated by this compound in breast cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs include:

2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (Compound 1)

5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2)

Table 1: Physicochemical Properties of Analogs and Hypothetical Data for the Target Compound

Key Observations :

- The trifluoromethyl group in Compound 2 increases lipophilicity (XLOGP3 = 3.34) compared to Compound 1 (XLOGP3 = 2.56), enhancing membrane permeability .

- The target compound’s morpholinosulfonyl group introduces additional hydrogen-bond acceptors (8–9 vs. 4–6 in analogs), which may improve aqueous solubility but reduce blood-brain barrier penetration .

- Increased rotatable bonds in the target compound (4–5 vs.

Anti-COX-2 Activity

- Compound 2 exhibits superior anti-COX-2 activity compared to Compound 1, attributed to the electron-withdrawing trifluoromethyl group enhancing electrostatic interactions with the COX-2 active site . Molecular dynamics simulations suggest that Compound 2 forms stable hydrogen bonds with residues Tyr385 and Ser530 .

- Hypothetical Target Compound: The morpholinosulfonyl group’s sulfonyl moiety may strengthen hydrogen bonding with polar residues (e.g., Arg120), while the morpholine ring’s bulk could sterically hinder optimal binding. Computational studies (e.g., DFT or docking) are required to validate this .

Antimicrobial and Cytotoxic Activity

- Analogs with nitro substituents (e.g., 5,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione) demonstrate moderate antibacterial activity against Gram-positive and Gram-negative strains .

- Hydrazone-based derivatives (e.g., fluoronitrophenyl analogs) act as Zn²⁺-selective fluorescent chemosensors, highlighting the role of substituents in modulating metal-binding affinity .

Preparation Methods

Starting Materials and Reaction Conditions

Intermediate Synthesis :

- 3-Chloro-N-morpholinobenzenesulfonamide is reacted with aqueous hydrazine hydrate (NH₂NH₂·H₂O) in dimethyl sulfoxide (DMSO) at 80–100°C under reflux for 12–18 hours.

Mechanism :

The reaction proceeds via nucleophilic aromatic substitution, where hydrazine displaces the chloride atom on the sulfonamide. DMSO acts as a polar aprotic solvent, facilitating the reaction.

Purification :

Analytical Data for 3-(Morpholinosulfonyl)phenylhydrazine

Hydrazone Formation with 5,5-Dimethyl-1,3-cyclohexanedione

Reaction Protocol

Conditions :

- Equimolar amounts of 3-(morpholinosulfonyl)phenylhydrazine and dimedone are dissolved in anhydrous ethanol.

- Catalytic acetic acid (2–3 drops) is added, and the mixture is refluxed at 60°C for 8–10 hours.

Workup :

Regioselectivity and Mechanistic Considerations

Dimedone’s 1,3-diketone structure permits hydrazone formation at either the 1- or 3-position. However, steric hindrance from the 5,5-dimethyl groups directs the hydrazine to attack the less hindered 2-position, yielding the thermodynamically favored product.

Characterization of 5,5-Dimethyl-2-(2-(3-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

Optimization and Challenges

Solvent and Catalytic Effects

Side Reactions

- Bis-Hydrazone Formation : Excess hydrazine may lead to di-substitution. Stoichiometric control (1:1 ratio) mitigates this.

- Sulfonamide Hydrolysis : Prolonged heating in acidic conditions may cleave the sulfonamide. Neutral pH is maintained during condensation.

Industrial Applicability and Scalability

Q & A

Q. How can the synthesis of 5,5-dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione be optimized for reproducibility?

Methodological Answer: The compound’s synthesis involves hydrazone formation between a morpholinosulfonyl-substituted phenylhydrazine and 5,5-dimethylcyclohexane-1,3-dione (dimedone). Key variables include:

- Reaction Time and Temperature : Extended reflux (~6–8 hours) in ethanol or acetic acid enhances yield, as seen in analogous hydrazone syntheses .

- Catalysis : Acidic conditions (e.g., HCl or H2SO4) promote imine bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves unreacted dimedone and byproducts .

Validation : Monitor via TLC and characterize intermediates (e.g., arylhydrazines) using <sup>1</sup>H NMR to confirm regioselectivity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Identifies hydrazone proton (δ 10–12 ppm) and dimedone methyl groups (δ 1.0–1.2 ppm). Aromatic protons from the morpholinosulfonyl group appear as multiplets (δ 7.0–8.0 ppm) .

- IR Spectroscopy : Confirms C=O stretches (1680–1720 cm<sup>−1</sup>) and N–H bending (1550–1600 cm<sup>−1</sup>) .

- XRD : Resolves stereochemistry of the hydrazone linkage and cyclohexane ring conformation .

Data Table :

| Technique | Key Peaks/Bands | Structural Insight |

|---|---|---|

| <sup>1</sup>H NMR | δ 11.2 (s, NH), δ 1.1 (s, CH3) | Hydrazone formation, methyl groups |

| IR | 1695 cm<sup>−1</sup> (C=O) | Cyclohexanedione core |

| XRD | Dihedral angle: 15°–20° | Planarity of hydrazone moiety |

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Methodological Answer:

- Dose-Dependent Studies : Test activity across a concentration gradient (e.g., 1–100 µM) to identify therapeutic windows. For example, low doses may inhibit bacterial growth (MIC = 10 µM), while higher doses induce apoptosis in cancer cells (IC50 = 50 µM) .

- Target Profiling : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases (e.g., EGFR). Morpholinosulfonyl groups often enhance kinase inhibition .

- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false positives from metabolite interference .

Q. What experimental designs are optimal for studying the compound’s interaction with sulfotransferase enzymes?

Methodological Answer:

- Enzyme Kinetics : Use recombinant sulfotransferase isoforms (e.g., SULT1A1) and measure initial reaction rates with varying substrate concentrations. Monitor sulfate conjugation via LC-MS .

- Inhibitor Screening : Co-incubate with known sulfotransferase inhibitors (e.g., quercetin) to confirm competitive/non-competitive binding .

- Structural Dynamics : Perform MD simulations to map sulfonyl group interactions with the enzyme’s active site .

Q. How can discrepancies in hydrazone tautomerism (keto-enol vs. azo forms) be resolved during mechanistic studies?

Methodological Answer:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor keto forms. Confirm via UV-Vis (λmax shifts) .

- pH-Dependent Studies : Acidic conditions protonate the hydrazone nitrogen, stabilizing the azo form (λmax ~450 nm) .

- Crystallography : Compare XRD structures of derivatives with electron-withdrawing/donating substituents to assess tautomeric preferences .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent SAR data in analogues with modified sulfonyl groups?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with sulfonamide, sulfonate, or sulfone groups. Compare IC50 values against a common target (e.g., EGFR). Morpholinosulfonyl groups often enhance solubility but reduce membrane permeability .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., –SO2– vs. –CH2–) to bioactivity using linear regression models .

Q. What statistical methods are recommended for analyzing dose-response curves with high variability?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to estimate EC50 and Hill slope .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values using 1,000 iterations .

Safety and Handling Guidelines

Q. What precautions are necessary when handling this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.